molecular formula C8H12BrNO B6282464 4-bromo-2-tert-butyl-5-methyl-1,3-oxazole CAS No. 1216276-92-4

4-bromo-2-tert-butyl-5-methyl-1,3-oxazole

Cat. No.: B6282464
CAS No.: 1216276-92-4
M. Wt: 218.1
InChI Key:
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Description

4-bromo-2-tert-butyl-5-methyl-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-tert-butyl-5-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-tert-butyl-4,5-dimethyl-1,3-oxazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-tert-butyl-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-2-tert-butyl-5-methyl-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-tert-butyl-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring can participate in various binding interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-4,5-dimethyl-1,3-oxazole
  • 4-bromo-2-tert-butyl-1,3-oxazole
  • 5-methyl-2-tert-butyl-1,3-oxazole

Uniqueness

4-bromo-2-tert-butyl-5-methyl-1,3-oxazole is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. This makes it distinct from other similar compounds and valuable in various research and industrial applications.

Properties

CAS No.

1216276-92-4

Molecular Formula

C8H12BrNO

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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